REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][C:8]#[N:9])[NH:5][CH:6]=1.[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][C:8]#[N:9])[NH:5][C:6]=1[C:15](=[O:16])[C:14]1[CH:18]=[CH:19][C:11]([Cl:10])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(NC1)CC#N
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
stannic chloride
|
Quantity
|
0.58 mg
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
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is stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An orange solid precipitates
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly over 1 hour to 5° C
|
Type
|
ADDITION
|
Details
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is poured
|
Type
|
EXTRACTION
|
Details
|
The whole is extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined organic layers are washed successively with aqueous N,N-dimethylamino-1,3-propanediamine, 3N hydrochloric acid, aqueous sodium bicarbonate solution, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The viscous oil which results from evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (Mallinkrodt CC-7)
|
Type
|
WASH
|
Details
|
The desired material is eluted with 15% ether in benzene
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(NC1C(C1=CC=C(C=C1)Cl)=O)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |